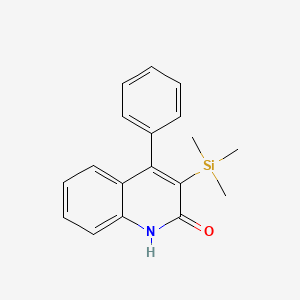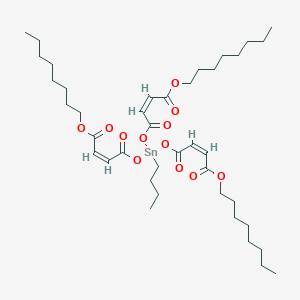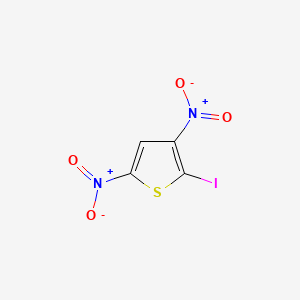
Thiophene, 3,5-dinitro-2-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3,5-dinitro-2-iodo- is a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom. This compound is characterized by the presence of two nitro groups at the 3 and 5 positions and an iodine atom at the 2 position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3,5-dinitro-2-iodo- typically involves the nitration of 2-iodothiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro groups are introduced at the 3 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives, including thiophene, 3,5-dinitro-2-iodo-, often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 3,5-dinitro-2-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiophene, 3,5-dinitro-2-iodo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of thiophene, 3,5-dinitro-2-iodo- is primarily based on its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the iodine atom can be substituted with other functional groups, allowing the compound to interact with different molecular targets. These interactions can modulate biological pathways and exhibit pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene, 2-nitro-: Contains a single nitro group at the 2 position.
Thiophene, 2-iodo-: Contains an iodine atom at the 2 position without nitro groups.
Thiophene, 3,4-dinitro-: Contains two nitro groups at the 3 and 4 positions.
Uniqueness
Thiophene, 3,5-dinitro-2-iodo- is unique due to the specific positioning of the nitro groups and the iodine atom, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and applications in various fields.
Propiedades
Número CAS |
54728-27-7 |
|---|---|
Fórmula molecular |
C4HIN2O4S |
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
2-iodo-3,5-dinitrothiophene |
InChI |
InChI=1S/C4HIN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H |
Clave InChI |
IIEHVPJUARYTAU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1[N+](=O)[O-])I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


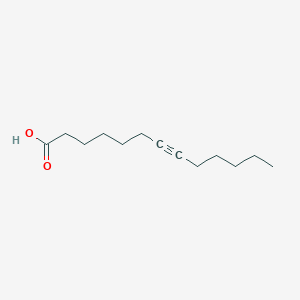


![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)
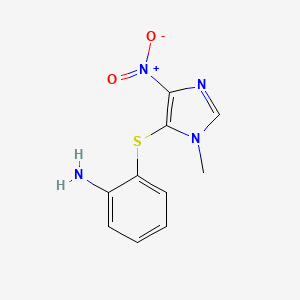
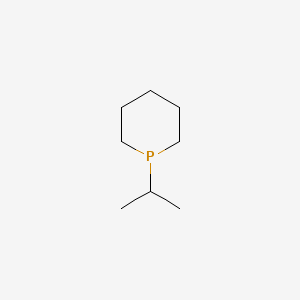
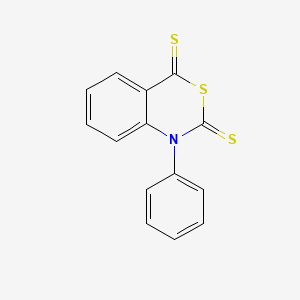


![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)


